

UR-1505: Application Notes and Protocols for Efficacy Studies in Atopic Dermatitis

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Compound of Interest

Compound Name: UR-1505

Cat. No.: B1683733

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Introduction

UR-1505, chemically identified as 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid, is a novel small molecule with immunomodulatory properties developed for the topical treatment of inflammatory skin conditions such as atopic dermatitis (AD).[1] Despite showing initial promise in preclinical models of skin inflammation, a key Phase II clinical trial revealed that **UR-1505** did not demonstrate a statistically significant therapeutic benefit over its vehicle and was less effective than the active comparator, 0.1% tacrolimus ointment, in patients with atopic dermatitis.[1] This document provides a summary of the available clinical efficacy data for **UR-1505** and outlines detailed, hypothetical protocols for preclinical efficacy studies based on standard methodologies in dermatological research. These protocols are intended to serve as a guide for the experimental design of efficacy studies for similar topical immunomodulators.

Clinical Efficacy Data (Phase II Study)

A randomized, double-blind, within-patient controlled Phase II exploratory trial was conducted to evaluate the safety and activity of **UR-1505** ointment in patients with atopic dermatitis. The study compared 0.5%, 1%, and 2% concentrations of **UR-1505** with both its vehicle and 0.1% tacrolimus ointment.[1]

Primary Efficacy Endpoint: Change from baseline in the Investigator Global Assessment (IGA) score at Day 28.[1] Secondary Efficacy Endpoints: Percentage of area clearance and local

Eczema Area Severity Index (local EASI).[1]

Table 1: Summary of Clinical Efficacy Results for **UR-1505** at Day 28[1]

Treatment Group	Mean Change from Baseline in IGA Score
Vehicle	-1.7
0.5% UR-1505	-1.0
1% UR-1505	-1.2
2% UR-1505	-1.5
0.1% Tacrolimus	-2.6 (p = 0.002 vs. vehicle and UR-1505 groups)

The results indicated that **UR-1505**, at all tested concentrations, did not provide a clinically relevant effect compared to its vehicle.[1]

Hypothetical Preclinical Efficacy Studies: Protocols

While specific preclinical data for **UR-1505** is not publicly available, the following protocols describe standard in vitro and in vivo models used to assess the efficacy of topical immunomodulators for atopic dermatitis.

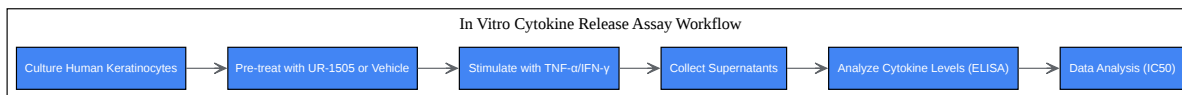
In Vitro Efficacy Protocol: Cytokine Release Assay in Human Keratinocytes

Objective: To determine the effect of **UR-1505** on the production of pro-inflammatory cytokines by human keratinocytes stimulated with an inflammatory cocktail (e.g., TNF- α and IFN- γ).

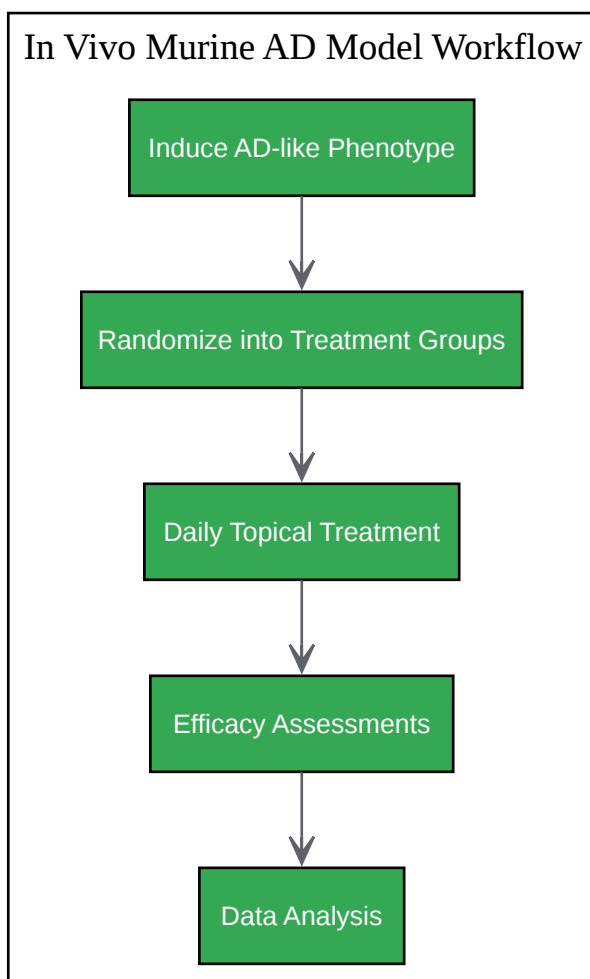
Methodology:

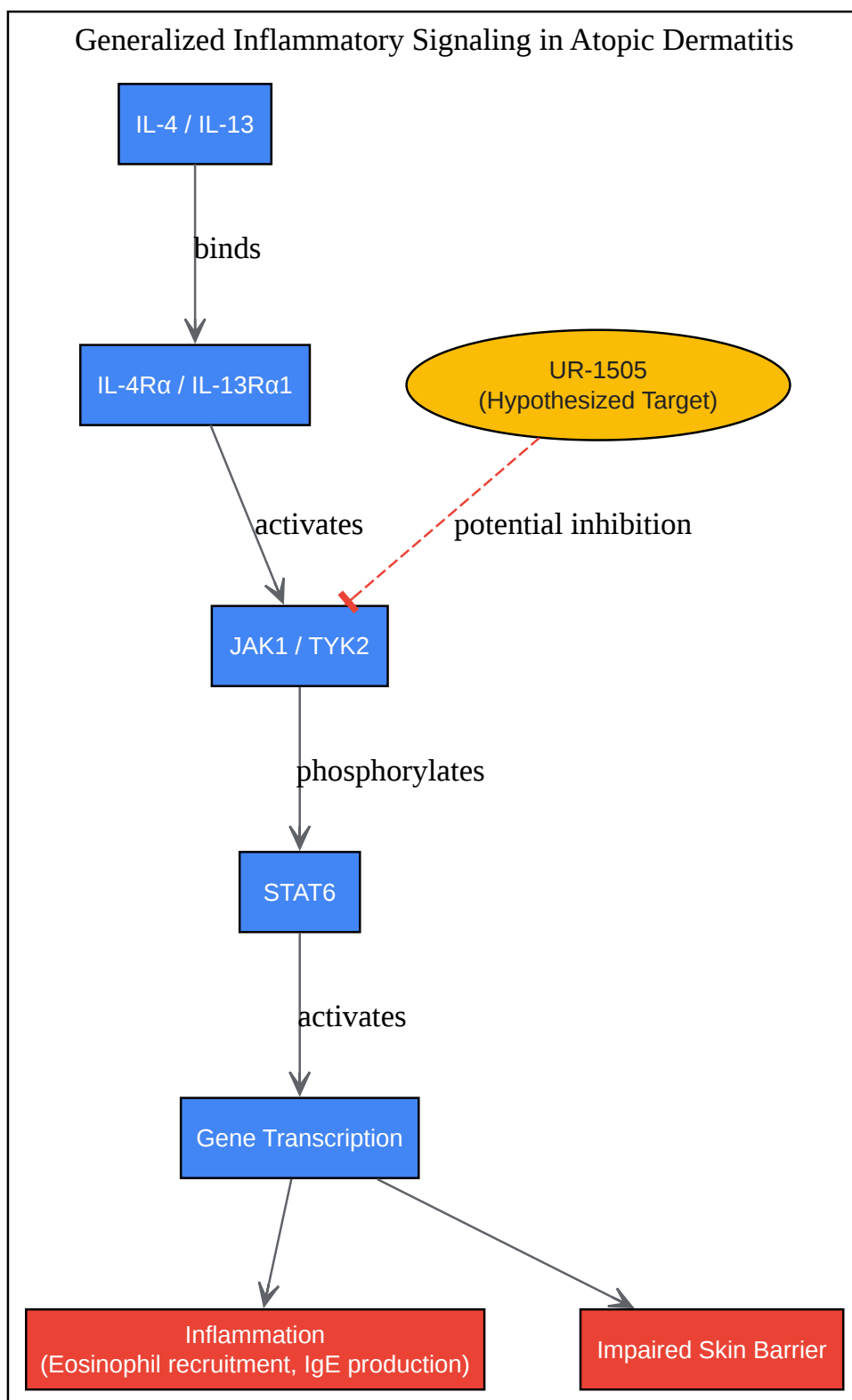
- Cell Culture: Human epidermal keratinocytes (HEK) are cultured to 80-90% confluency in appropriate media.
- Treatment: Cells are pre-treated with varying concentrations of **UR-1505** (e.g., 0.1, 1, 10 μ M) or a vehicle control for 1-2 hours.

- **Stimulation:** Following pre-treatment, cells are stimulated with a pro-inflammatory cocktail (e.g., 10 ng/mL TNF- α and 10 ng/mL IFN- γ) for 24 hours to induce an inflammatory response.
- **Cytokine Measurement:** Supernatants are collected, and the levels of key pro-inflammatory cytokines and chemokines relevant to atopic dermatitis, such as TSLP, IL-6, IL-8, and CCL17 (TARC), are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
- **Data Analysis:** Cytokine concentrations are normalized to the vehicle control, and dose-response curves are generated to determine the IC₅₀ of **UR-1505** for the inhibition of each cytokine.



In Vivo Murine AD Model Workflow





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References

- 1. Safety and Activity of UR-1505 in Atopic Dermatitis: A Randomized, Double-blind Phase II Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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